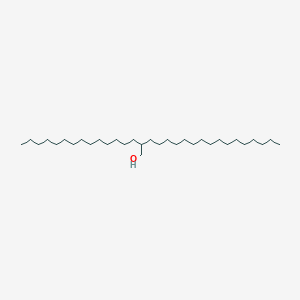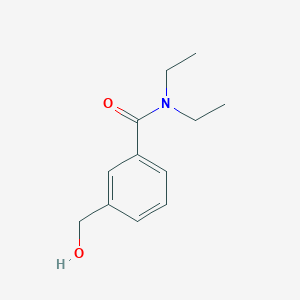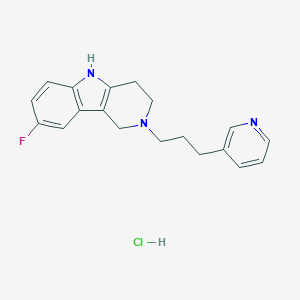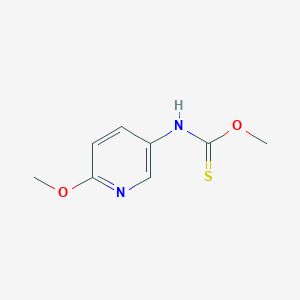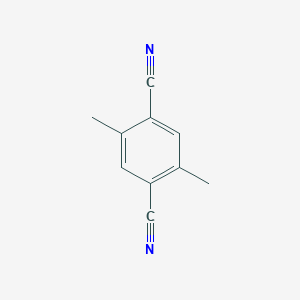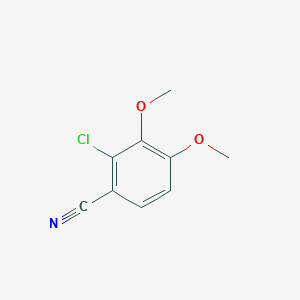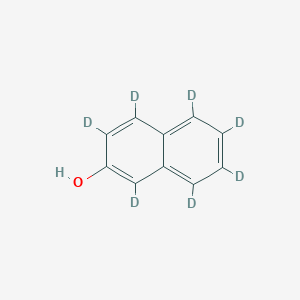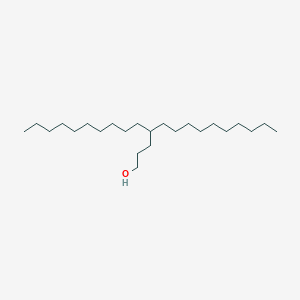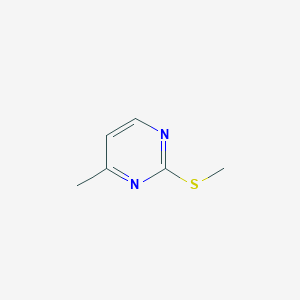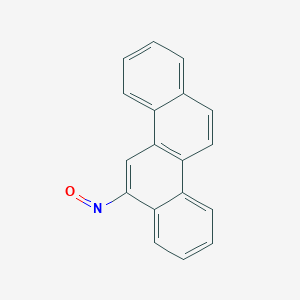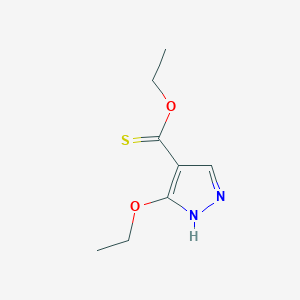
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate, also known as ethiprole, is a systemic insecticide used to control pests in agriculture. It belongs to the pyrazole group of chemicals and has a broad spectrum of activity against various insects, including beetles, caterpillars, and aphids. Ethiprole was first introduced in 2006 and has since been widely used in many countries.
Mecanismo De Acción
Ethiprole acts by disrupting the nervous system of insects, specifically by targeting the nicotinic acetylcholine receptors. This leads to paralysis and ultimately death of the insect. The mechanism of action of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is similar to that of neonicotinoid insecticides, but with a different chemical structure.
Efectos Bioquímicos Y Fisiológicos
Ethiprole has been shown to have a low toxicity to mammals, birds, and fish, but it can still have some effects on non-target organisms. Studies have shown that O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate can affect the behavior and reproduction of bees, which are important pollinators for many crops. Ethiprole can also have some effects on aquatic organisms, particularly invertebrates, which can be exposed to the chemical through runoff from agricultural fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments is its high potency against a wide range of insect pests. This makes it a useful tool for studying insect physiology and behavior. However, one limitation of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is its potential effects on non-target organisms, which can confound the results of experiments. Careful consideration should be given to the dosage and exposure time when using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments.
Direcciones Futuras
There are several future directions for research on O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. One area of interest is the development of new formulations that can improve the efficacy and safety of the chemical. Another area of research is the effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on non-target organisms, particularly bees and aquatic invertebrates. Finally, there is a need for more studies on the long-term effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on the environment and human health.
Métodos De Síntesis
The synthesis of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate involves several steps, starting with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethiprole has been extensively studied for its insecticidal activity and its effects on non-target organisms. It has been found to be highly effective against a wide range of insect pests, including those that are resistant to other insecticides. Ethiprole has also been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to some of the older insecticides.
Propiedades
Número CAS |
119224-91-8 |
|---|---|
Nombre del producto |
O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate |
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
O-ethyl 5-ethoxy-1H-pyrazole-4-carbothioate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-11-7-6(5-9-10-7)8(13)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
DMAPXISQMTUBIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1)C(=S)OCC |
SMILES canónico |
CCOC1=C(C=NN1)C(=S)OCC |
Sinónimos |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-,O-ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



